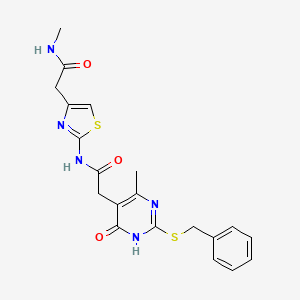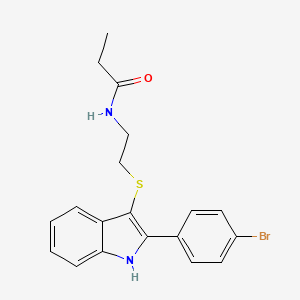
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)propionamide, also known as BRD-9424, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
作用機序
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)propionamide selectively binds to the acetyl-lysine binding pocket of BRD4, which prevents its interaction with chromatin and transcription factors. This leads to the inhibition of gene transcription and subsequent downstream effects.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on various biochemical and physiological processes. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, this compound has been found to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.
実験室実験の利点と制限
One of the advantages of using N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)propionamide in lab experiments is its high potency and selectivity for BRD4. This makes it a valuable tool for studying the role of BRD4 in various diseases. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it challenging to use in certain experimental setups.
将来の方向性
There are numerous future directions for the use of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)propionamide in scientific research. One potential application is in the development of new cancer therapies, as BRD4 has been shown to play a significant role in various cancers. Additionally, this compound could be used to study the role of BRD4 in other diseases, such as inflammation and cardiovascular disease. Furthermore, the development of more soluble analogs of this compound could overcome its limitations and make it a more versatile tool for scientific research.
Conclusion
In conclusion, this compound is a promising chemical compound with significant potential in scientific research. Its potent and selective inhibition of BRD4 makes it a valuable tool for studying various diseases, including cancer, inflammation, and cardiovascular disease. While there are limitations to its use in lab experiments, the development of more soluble analogs could overcome these challenges and lead to new therapeutic applications.
合成法
The synthesis of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)propionamide involves the reaction of 4-bromo-2-nitroaniline with 3-(2-bromoethyl)-1H-indole-2-thione in the presence of potassium carbonate and palladium catalyst. The resulting product is then reduced with hydrogen gas in the presence of palladium on carbon to obtain this compound.
科学的研究の応用
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)propionamide has been shown to have potential therapeutic properties in various scientific research studies. It has been identified as a potent inhibitor of the bromodomain-containing protein 4 (BRD4), which plays a significant role in the regulation of gene expression. BRD4 has been implicated in various diseases, including cancer, inflammation, and cardiovascular disease. Therefore, the inhibition of BRD4 by this compound has the potential to be a therapeutic target for these diseases.
特性
IUPAC Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2OS/c1-2-17(23)21-11-12-24-19-15-5-3-4-6-16(15)22-18(19)13-7-9-14(20)10-8-13/h3-10,22H,2,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODBLEZKLCEJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide](/img/structure/B2760521.png)
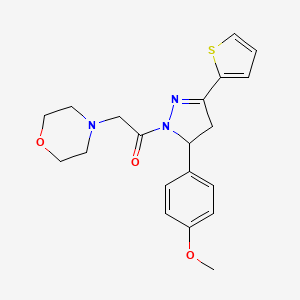
![5-Ethoxy-2-[(5-methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B2760523.png)

![6-methyl-5-oxo-6,11-dihydro-5H-isoindolo[2,1-a]quinazolin-12-ium 4-methylbenzenesulfonate](/img/structure/B2760527.png)
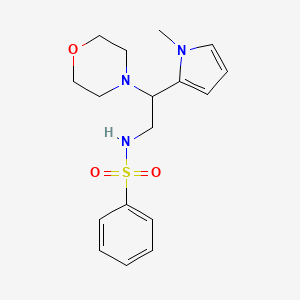
![11-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2760530.png)
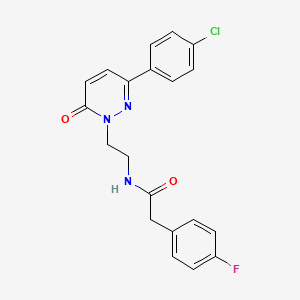
![3-chloro-N-{4-[2-(dimethylamino)ethyl]phenyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2760535.png)
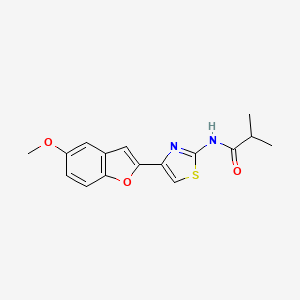

![2-Chloro-3-({4-[2-(2,4-dimethoxyphenyl)pyrrolidine-1-carbonyl]piperidin-1-yl}sulfonyl)pyridine](/img/structure/B2760539.png)
